Benzocaine N-D-Fructoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzocaine N-D-Fructoside is a chemical compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . It is a white crystalline powder with low solubility in water . This compound is a derivative of benzocaine, a well-known local anesthetic, and it exhibits similar anesthetic properties .
Mechanism of Action
Target of Action
Benzocaine N-D-Fructoside shares a common receptor with all other local anesthetics (LAs) in the voltage-gated Na+ channel . It acts by preventing transmission of impulses along nerve fibers and at nerve endings . This makes it a potent local anesthetic.
Mode of Action
Benzocaine blocks μ1 wild-type Na+ currents in a dose-dependent manner. The concentration that inhibits 50% of Na+ currents (IC50) is estimated to be about 0.8 mM when a test potential of +30 mV is applied . This interaction with the Na+ channels prevents the transmission of nerve impulses, leading to a numbing effect.
Pharmacokinetics
Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or n-hydroxylation to form benzocaine hydroxide . These transformations could potentially affect the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is local anesthesia, providing temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It has a duration of action of approximately 10 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-D-Fructoside typically involves the reaction of benzocaine with D-fructose under specific conditions. The process generally includes:
Formation of Benzocaine: Benzocaine is synthesized by esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst.
Glycosylation Reaction: The benzocaine is then reacted with D-fructose in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Esterification: Using industrial reactors to carry out the esterification of p-aminobenzoic acid with ethanol.
Glycosylation in Bulk: Conducting the glycosylation reaction in large reactors with controlled temperature and pH to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Benzocaine N-D-Fructoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and alcohol derivatives.
Substitution: Various substituted benzocaine derivatives.
Scientific Research Applications
Benzocaine N-D-Fructoside has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: A local anesthetic with a similar mechanism of action but different solubility and bioavailability.
Uniqueness: Benzocaine N-D-Fructoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to benzocaine . This makes it a promising candidate for topical anesthetic formulations with improved efficacy and reduced side effects .
Properties
IUPAC Name |
ethyl 4-[[(2R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12+,13?,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPPHVWJURKPP-RLCAUIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@]2(C([C@H]([C@H](O2)CO)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747087 |
Source
|
Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78306-17-9 |
Source
|
Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.